molecular formula C9H10N4O B080123 1,1'-Carbonylbis(2-methylimidazole) CAS No. 13551-83-2

1,1'-Carbonylbis(2-methylimidazole)

Cat. No. B080123
CAS RN: 13551-83-2
M. Wt: 190.2 g/mol
InChI Key: XMFCLBUQBWFZBP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,1'-Carbonylbis(2-methylimidazole) related compounds involves several innovative approaches. For instance, 1,1'-Carbonyldiimidazole has been employed as a dehydrating agent in the formation of substituted 1,2,5-Oxadiazoles, showcasing its utility in synthesizing energetically complex compounds at mild conditions (Neel & Zhao, 2018). Additionally, mechanochemical synthesis has been explored for the eco-friendly production of carbamates, highlighting a sustainable method for utilizing 1,1'-Carbonyldiimidazole (Lanzillotto et al., 2015).

Molecular Structure Analysis

The molecular structure of 1,1'-Carbonylbis(2-methylimidazole) and its derivatives plays a crucial role in its reactivity and applications. Studies such as the synthesis and reactivity of N-alkyl carbamoylimidazoles have revealed the potential of using 1,1'-Carbonyldiimidazole derivatives as substitutes for hazardous chemicals, providing insights into the molecular interactions and reactivity patterns of these compounds (Duspara et al., 2012).

Chemical Reactions and Properties

1,1'-Carbonylbis(2-methylimidazole) and its derivatives participate in various chemical reactions, offering diverse functionalities. For example, the catalytic role of 1-methylimidazole in synthesizing functionalized pyrroles demonstrates the versatile chemical reactivity of imidazole derivatives (Adib et al., 2011). Moreover, the synthesis of novel 2-methylimidazolium salts has shown significant enzyme inhibitory properties, indicating the chemical versatility and potential pharmacological applications of these compounds (Bal et al., 2019).

Scientific Research Applications

  • Synthesis of Steroidal Carbamates for Cancer Treatment : CBMI was used to synthesize novel C17 steroidal carbamates. These compounds showed inhibitory effects against cytochrome 17alpha-hydroxylase-C17,20-lyase (CYP17) and androgen receptor binding and function, which are crucial in prostate cancer cell growth. Some compounds exhibited strong inhibitory potential against PC-3 cell proliferation, indicating potential applications in cancer treatment (Moreira et al., 2008).

  • Mechanochemical Synthesis of Carbamates : CBMI was used as an eco-friendly acylation agent for mechanochemical preparation of carbamates. This sustainable method enhances the reactivity of alcohol and carbamoyl-imidazole intermediate, providing a green approach for carbamate synthesis (Lanzillotto et al., 2015).

  • Synthesis of 1,2,5-Oxadiazoles : CBMI induced the formation of various 3,4-disubstituted 1,2,5-oxadiazoles (furazans) at ambient temperature, enabling the synthesis of these compounds below their decomposition points and improving functional group compatibility (Neel & Zhao, 2018).

  • Palladium-Catalyzed Cyclization for Amino Acid Mimetics : CBMI was involved in the synthesis of 1-benzyl-4-methylimidazoles with various substituents, providing access to optically active amino acid mimetics with a C-terminal imidazole, important for pharmaceutical applications (Zaman et al., 2005).

  • Green Synthesis of Imidazoles with Antiviral Properties : In a study focusing on the synthesis of long-chain 1-alkylimidazoles and medium-chain 1-alkyl-2-methylimidazoles, CBMI was utilized. These compounds demonstrated high conversion and selectivity, indicating their potential in the development of antiviral drugs (Calvino-Casilda et al., 2009).

  • Activation of Agaroses for Affinity Chromatography : CBMI was used to activate cross-linked agaroses for affinity chromatography. The activated matrix (imidazolyl carbamate) smoothly reacts with N-nucleophiles, making it suitable for purification processes in biochemistry (Bethell et al., 1979).

Safety And Hazards

1,1’-Carbonylbis(2-methylimidazole) is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, avoid contact with skin and eyes, use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

bis(2-methylimidazol-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O/c1-7-10-3-5-12(7)9(14)13-6-4-11-8(13)2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMFCLBUQBWFZBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C(=O)N2C=CN=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40352131
Record name 1,1'-Carbonylbis(2-methylimidazole)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1'-Carbonylbis(2-methylimidazole)

CAS RN

13551-83-2
Record name 1,1'-Carbonylbis(2-methylimidazole)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1'-Carbonylbis(2-methylimidazole)
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
22
Citations
VMA Moreira, TS Vasaitis, Z Guo, VCO Njar… - Steroids, 2008 - Elsevier
We have exploited the reaction of 1,1′-carbonylbis(2-methylimidazole) (CBMI) with several 17β-hydroxy androstanes to synthesize a series of novel C17 steroidal carbamates. …
Number of citations: 41 www.sciencedirect.com
MS Gomaa, AST Lim, SCW Lau, AM Watts… - Bioorganic & medicinal …, 2012 - Elsevier
The role of all-trans-retinoic acid (ATRA) in the development and maintenance of many epithelial and neural tissues has raised great interest in the potential of ATRA and related …
Number of citations: 14 www.sciencedirect.com
P Drašar, J Beránek - Nucleic Acids Research, 1978 - academic.oup.com
On reaction with phosgene in hexamethylphosphoric triamide, 6-azauridine affords bis-(2′,3′-O-carbonyl-6-azauridine)--5′,5″-carbonate, which is converted to bis-(6-azauridine)-5…
Number of citations: 4 academic.oup.com
RC Santos, JAR Salvador, S Marín, M Cascante… - Bioorganic & medicinal …, 2010 - Elsevier
Chemical transformation studies were conducted on betulin and betulinic acid, common plant-derived lupane-type triterpenes. The concise synthesis, via a stepwise approach, of …
Number of citations: 84 www.sciencedirect.com
CJ Unkefer, LA Silks III, RA Martinez - 1998 - osti.gov
The overall goal of this Laboratory Directed Research and Development (LDRD) project was to develop new methods for synthesis of {sup 13}C-labeled oligosaccharides that are …
Number of citations: 0 www.osti.gov
AS Leal, R Wang, JAR Salvador, Y Jing - ChemMedChem, 2012 - Wiley Online Library
A series of ursolic acid ((1S,2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)‐10‐hydroxy‐1,2,6a,6b,9,9,12a‐heptamethyl‐2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b‐tetradecahydro‐1H‐picene‐…
P Purushottamachar, AM Godbole… - Journal of medicinal …, 2013 - ACS Publications
As part of our program to explore the influence of small structural modifications of our drug candidate 3β-(hydroxy)-17-(1H-benzimidazol-1-yl)androsta-5,16-diene (galeterone, 5) on the …
Number of citations: 127 pubs.acs.org
AS Leal, R Wang, JAR Salvador, Y Jing - Bioorganic & medicinal chemistry, 2012 - Elsevier
A series of new heterocyclic derivatives of ursolic acid 1 were synthesized and evaluated for their antiproliferative activity against AsPC-1 pancreatic cancer cells. Compounds 24–32, …
Number of citations: 70 www.sciencedirect.com
K Higaki, T Yukawa, M Takeuchi, K Nezasa… - Drug metabolism and …, 1998 - ASPET
To clarify which process in renal secretion is responsible for the stereoselective renal secretion of organic anions, the renal handling of enantiomers of 5-monomethylsulfamoyl-6,7-…
Number of citations: 5 dmd.aspetjournals.org
K Higaki, K Kadono, M Nakano - Journal of pharmaceutical sciences, 1992 - Elsevier
5‐Dimethylsulfamoyl‐6,7‐dichloro‐2,3‐dihydrobenzofuran‐2‐carboxylic acid (DBCA), a promising uricosuric, diuretic, and antihypertensive agent, was administered intravenously to …
Number of citations: 13 www.sciencedirect.com

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